molecular formula C14H22F2N4O2 B2406059 Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate CAS No. 2243507-35-7

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate

Cat. No.: B2406059
CAS No.: 2243507-35-7
M. Wt: 316.353
InChI Key: QPZVJWQYMISDEO-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate is a chemical compound with the molecular formula C14H22F2N4O2 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, a piperidine ring, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate can be compared with similar compounds such as:

  • Tert-butyl N-[5-(trifluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate
  • Tert-butyl N-[5-(methyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate

These compounds share structural similarities but differ in the substituents on the pyrazole ring, which can significantly affect their chemical properties and applications .

Properties

IUPAC Name

tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N4O2/c1-14(2,3)22-13(21)19-10-8-18-20(11(10)12(15)16)9-4-6-17-7-5-9/h8-9,12,17H,4-7H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZVJWQYMISDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C2CCNCC2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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